molecular formula C15H16N2O2 B611328 3-(benzylamino)-N-hydroxy-4-methylbenzamide CAS No. 2196203-96-8

3-(benzylamino)-N-hydroxy-4-methylbenzamide

Cat. No. B611328
M. Wt: 256.305
InChI Key: PZBARTUEWCQNSN-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s molecular structure and functional groups.



Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include various chemical reactions, catalysts, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include identifying reaction mechanisms, reaction rates, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Bactericidal Activity

A study by Zadrazilova et al. (2015) evaluated a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related to 3-(benzylamino)-N-hydroxy-4-methylbenzamide, for their potential as bactericidal agents against MRSA strains. The compounds demonstrated significant bactericidal activity, suggesting potential use in treating bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) (Zadrazilova et al., 2015).

Metabolic Studies

Research by Ross et al. (1983) on N-hydroxymethyl compounds, closely related to 3-(benzylamino)-N-hydroxy-4-methylbenzamide, explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides. These studies provide insight into the metabolic stability and potential biological transformations of related benzamides, which is crucial for understanding their behavior in biological systems (Ross et al., 1983).

Spectroscopic Analysis

Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies on derivatives of salicylic acid, including compounds structurally similar to 3-(benzylamino)-N-hydroxy-4-methylbenzamide. These studies offer valuable information about the molecular structure and properties of such compounds, essential for their application in scientific research (Takač & Vikić Topić, 2004).

Natural Product Research

Jaroszewski et al. (2005) isolated simple benzamides, similar to 3-(benzylamino)-N-hydroxy-4-methylbenzamide, from Naravelia zeylanica, a flowering plant. This research highlights the occurrence of benzamides in nature, contributing to the field of natural product chemistry and potential therapeutic applications (Jaroszewski et al., 2005).

Structural Characterization

Al Mamari and Al Lawati (2019) synthesized and characterized N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound related to 3-(benzylamino)-N-hydroxy-4-methylbenzamide. Their work focused on the structural and spectroscopic characterization, which is fundamental for the understanding of the compound’s potential applications in various fields (Al Mamari & Al Lawati, 2019).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve identifying potential applications for the compound or areas for further research.


properties

IUPAC Name

3-(benzylamino)-N-hydroxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBARTUEWCQNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylamino)-N-hydroxy-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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